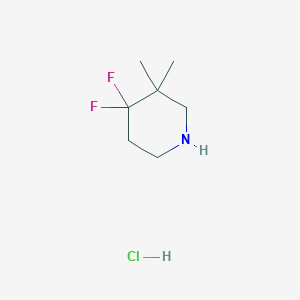

4,4-Difluoro-3,3-dimethylpiperidine hydrochloride

CAS No.: 1198285-09-4

Cat. No.: VC2818321

Molecular Formula: C7H14ClF2N

Molecular Weight: 185.64 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1198285-09-4 |

|---|---|

| Molecular Formula | C7H14ClF2N |

| Molecular Weight | 185.64 g/mol |

| IUPAC Name | 4,4-difluoro-3,3-dimethylpiperidine;hydrochloride |

| Standard InChI | InChI=1S/C7H13F2N.ClH/c1-6(2)5-10-4-3-7(6,8)9;/h10H,3-5H2,1-2H3;1H |

| Standard InChI Key | BOSYFUFKVFPESW-UHFFFAOYSA-N |

| SMILES | CC1(CNCCC1(F)F)C.Cl |

| Canonical SMILES | CC1(CNCCC1(F)F)C.Cl |

Introduction

Chemical Identity and Physical Properties

4,4-Difluoro-3,3-dimethylpiperidine hydrochloride is definitively identified by its Chemical Abstracts Service (CAS) registry number 1198285-09-4 . The compound possesses a well-defined molecular structure with the molecular formula C₇H₁₄ClF₂N and a precise molecular weight of 185.64 g/mol . In its standard form, it appears as a solid substance with high purity standards typically maintained at 95% or greater for research applications .

Structural Characteristics

The defining structural feature of this compound is its piperidine ring backbone with specific substitution patterns. The compound contains two fluorine atoms at the 4-position of the piperidine ring and two methyl groups at the 3-position, creating a unique spatial arrangement that contributes to its distinctive chemical properties and biological interactions. This particular arrangement distinguishes it from similar compounds like 4,4-difluoro-3,5-dimethylpiperidine hydrochloride, which has a different methyl group positioning pattern.

Comparative Analysis with Similar Compounds

The structural specificity of 4,4-Difluoro-3,3-dimethylpiperidine hydrochloride distinguishes it from similar fluorinated piperidine derivatives. Its particular difluoromethyl substitution pattern on the piperidine ring significantly enhances its binding properties and biological activity compared to similar compounds. For instance, comparing it to compounds with single fluorine substitutions reveals important distinctions in potency and receptor interactions.

Structural Comparison with Related Compounds

A key structural analog is 4,4-difluoro-3,5-dimethylpiperidine hydrochloride (CAS: 2031258-96-3), which differs in the positioning of the methyl groups. While our target compound has both methyl groups at the 3-position (geminal substitution), the analog features methyl groups at both the 3 and 5 positions (distributed substitution). This seemingly minor structural difference can significantly alter the compound's three-dimensional conformation, affecting its binding affinity and biological activity profiles.

Activity Differential

4,4-Difluoro-3,3-dimethylpiperidine hydrochloride demonstrates enhanced binding properties compared to compounds with different fluorination patterns. For example, compounds containing only one fluorine atom generally exhibit lower potency than this difluorinated variant. This activity differential arises from the specific electronic and steric properties conferred by the difluoro substitution at the 4-position combined with the geminal dimethyl groups at the 3-position.

Biological Activities and Research Applications

4,4-Difluoro-3,3-dimethylpiperidine hydrochloride exhibits notable biological activities that have made it valuable for research in medicinal chemistry and pharmacology. Research indicates particular relevance in central nervous system modulation, where the compound may act as a ligand for specific receptors.

Medicinal Chemistry Applications

In medicinal chemistry, 4,4-Difluoro-3,3-dimethylpiperidine hydrochloride serves as a valuable building block for creating more complex pharmaceutical compounds. Its distinctive structure provides specific binding characteristics that can be incorporated into larger molecules designed to interact with biological targets of therapeutic interest. Research indicates potential utility in the following applications:

-

Development of receptor modulators

-

Creation of enzyme inhibitors

-

Design of central nervous system (CNS) active compounds

-

Exploration of novel pharmacophores

Structure-Activity Relationships

Understanding the structure-activity relationships (SAR) of 4,4-Difluoro-3,3-dimethylpiperidine hydrochloride is essential for its application in drug discovery. The specific arrangement of fluorine atoms and methyl groups creates a unique three-dimensional structure that influences how the molecule interacts with biological targets.

Key Structural Features Affecting Activity

The biological activity of 4,4-Difluoro-3,3-dimethylpiperidine hydrochloride can be attributed to several key structural features:

-

The difluoro substitution at the 4-position increases metabolic stability and alters the electronic properties of the piperidine ring

-

The geminal dimethyl groups at the 3-position create a specific spatial arrangement that affects receptor binding

-

The piperidine nitrogen serves as a hydrogen bond acceptor for interactions with biological targets

-

The hydrochloride salt form improves solubility in aqueous environments, enhancing bioavailability

These features collectively contribute to the compound's binding affinity and selectivity toward specific molecular targets, particularly those in the central nervous system.

Research Context and Pharmaceutical Relevance

The pharmaceutical relevance of 4,4-Difluoro-3,3-dimethylpiperidine hydrochloride extends beyond its direct biological activities to its utility as a structural component in more complex drug candidates. In medicinal chemistry research, fluorinated piperidines like this compound are frequently incorporated into larger molecular structures to impart specific properties.

Role in Drug Discovery

In the broader context of drug discovery, compounds containing the 4,4-difluoro-3,3-dimethylpiperidine moiety have been explored for their potential in developing treatments for neurological disorders. The specific substitution pattern of this compound contributes to its value in pharmaceutical research by:

-

Enhancing metabolic stability through strategic fluorination

-

Improving binding selectivity via specific three-dimensional arrangement

-

Modifying lipophilicity to optimize pharmacokinetic properties

-

Providing structural rigidity that can lead to increased potency

Research Limitations and Future Directions

While 4,4-Difluoro-3,3-dimethylpiperidine hydrochloride shows promise in various research applications, several aspects warrant further investigation:

-

Detailed mechanistic studies of its interactions with specific receptor subtypes

-

Comprehensive toxicological profiling to assess safety parameters

-

Exploration of alternative synthetic routes to improve production efficiency

-

Investigation of its potential in combination with other pharmacophores

Future research may focus on elucidating the precise molecular mechanisms underlying the compound's biological activities and expanding its applications in pharmaceutical development.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume